Oxypurinol
Overview
Description
Oxypurinol, also known as this compound, is a potent inhibitor of the enzyme xanthine oxidase. It is the major metabolic product of allopurinol, a drug commonly used to treat gout and hyperuricemia. By inhibiting xanthine oxidase, oxipurinol reduces the production of uric acid, which can help prevent gout attacks and the formation of kidney stones .
Mechanism of Action
Target of Action
Oxypurinol, also known as Oxipurinol, primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolic breakdown of certain compounds like hypoxanthine and xanthine into uric acid .
Mode of Action
This compound acts as an inhibitor of xanthine oxidase . It blocks the conversion of hypoxanthine and xanthine into uric acid . This inhibition leads to elevated concentrations of hypoxanthine and xanthine, which further inhibit xanthine oxidase through a negative feedback mechanism . This results in a decrease in the concentrations of uric acid in the blood and urine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting xanthine oxidase, this compound prevents the final steps of purine metabolism, reducing the production of uric acid . Additionally, this compound facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, leading to further reductions in serum uric acid concentrations .
Pharmacokinetics
The pharmacokinetics of this compound involve several key aspects. The half-life of this compound is approximately 23.3 +/- 6.0 hours . It’s important to note that this compound is an active metabolite of allopurinol and is cleared renally . In cases of renal disease, this metabolite can accumulate to toxic levels .
Result of Action
The primary molecular effect of this compound’s action is the reduction of uric acid production . By inhibiting xanthine oxidase, this compound prevents the conversion of hypoxanthine and xanthine into uric acid . This leads to a decrease in the concentrations of uric acid in the blood and urine , which can be beneficial in conditions such as gout and hyperuricemia .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function plays a significant role in the clearance of this compound . In cases of renal disease, this compound can accumulate to toxic levels . Furthermore, genetic factors may also influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
Oxypurinol plays a crucial role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, leading to decreased uric acid levels in the blood and urine . This compound interacts with xanthine oxidase through a negative feedback mechanism, resulting in elevated concentrations of oxypurine . Additionally, this compound facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, further reducing serum uric acid concentrations .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting xanthine oxidase, this compound reduces the production of reactive oxygen species (ROS), which are known to induce oxidative stress and inflammation in cells . This reduction in ROS levels helps protect cells from oxidative damage and supports normal cellular function. Furthermore, this compound’s ability to incorporate hypoxanthine and xanthine into nucleic acids can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with xanthine oxidase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the conversion of hypoxanthine and xanthine to uric acid . This inhibition leads to a decrease in uric acid levels and reduces the risk of gout and other hyperuricemic conditions. Additionally, this compound’s incorporation into DNA and RNA can influence gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has a relatively long half-life of approximately 23.3 hours, which allows it to maintain its inhibitory effects on xanthine oxidase for extended periods . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including reduced oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces uric acid levels without causing significant adverse effects . At higher doses, this compound can accumulate to toxic levels, particularly in cases of renal impairment . This accumulation can lead to adverse effects such as nephrotoxicity and hepatotoxicity. Therefore, careful dosage adjustments are necessary to avoid potential toxicity while achieving therapeutic benefits .
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It is primarily metabolized by xanthine oxidase and aldehyde oxidase, which convert allopurinol to this compound . This conversion is crucial for the therapeutic effects of allopurinol, as this compound is the active metabolite responsible for inhibiting xanthine oxidase. The metabolic pathways involving this compound also include its incorporation into nucleic acids, which can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted through the kidneys in its unchanged form, making renal function a critical factor in its clearance . This compound’s distribution within tissues is influenced by its binding to transporters and binding proteins, which can affect its localization and accumulation. The compound’s ability to inhibit xanthine oxidase also plays a role in its distribution and transport within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on xanthine oxidase . This compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific cellular compartments. These modifications can affect this compound’s stability and function, ensuring its effective inhibition of xanthine oxidase and reduction of uric acid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxypurinol can be synthesized through various methods. One common method involves the chlorination of pyrazole-3,4-dicarboxylic acid with thionyl chloride to produce an acid chloride, which is then converted into a diamide upon treatment with ammonia. Subsequent Hofmann rearrangement of the diamide in the presence of sodium hypochlorite leads to the formation of oxipurinol .
Industrial Production Methods
Industrial production of oxipurinol typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxypurinol primarily undergoes oxidation and reduction reactions due to its structure. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxipurinol can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Oxypurinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use oxipurinol to investigate the role of xanthine oxidase in various biological processes.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
Similar Compounds
Allopurinol: The parent compound of oxipurinol, also an inhibitor of xanthine oxidase.
Febuxostat: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Topiroxostat: A newer xanthine oxidase inhibitor with similar applications.
Uniqueness
Oxypurinol is unique due to its long plasma half-life compared to allopurinol, making it effective for longer durations. its poor absorption from the gastrointestinal tract limits its use as a standalone drug. It is often used in patients who are intolerant to allopurinol .
Properties
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035209 | |
Record name | Oxypurinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxypurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations. | |
Record name | Oxypurinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2465-59-0 | |
Record name | Oxypurinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxypurinol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxypurinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05262 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxypurinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |
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Record name | Oxypurinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxipurinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OXYPURINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Oxypurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
Record name | Oxypurinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxipurinol?
A1: Oxipurinol acts as a xanthine oxidase inhibitor, effectively blocking the conversion of hypoxanthine to xanthine and ultimately to uric acid. [, , , , , ] This inhibition occurs through direct binding of oxipurinol to the molybdenum cofactor (MoCo) in the active site of xanthine oxidase. []
Q2: How does oxipurinol's mechanism of action translate to its therapeutic effect in treating gout?
A2: By inhibiting xanthine oxidase, oxipurinol reduces the production of uric acid, a key contributor to the painful joint inflammation characteristic of gout. [, , , ]
Q3: Does oxipurinol have any other effects on purine metabolism beyond inhibiting xanthine oxidase?
A3: Yes, research suggests that oxipurinol, particularly at higher concentrations, may also inhibit de novo purine synthesis, although the exact mechanism remains unclear. [] Additionally, oxipurinol, likely through its ribonucleotide metabolites, inhibits orotidine 5'-phosphate decarboxylase, an enzyme involved in pyrimidine synthesis. [, , , ]
Q4: How does the presence of xanthine affect oxipurinol's inhibitory action?
A4: Interestingly, the presence of xanthine appears to be necessary for both oxipurinol and allopurinol to exert their inhibitory effect on xanthine oxidase. In the absence of xanthine, only allopurinol demonstrates inhibitory activity. []
Q5: What is the molecular formula and weight of oxipurinol?
A5: The molecular formula of oxipurinol is C5H4N4O2, and its molecular weight is 152.11 g/mol. []
Q6: Are there any notable spectroscopic characteristics of oxipurinol?
A6: Mass spectrometry and infrared spectroscopy have been utilized to characterize oxipurinol and differentiate it from related compounds like allopurinol, hypoxanthine, and xanthine. [] These techniques provide valuable information about the compound's structure and fragmentation patterns.
Q7: How is oxipurinol absorbed and distributed in the body?
A7: Oxipurinol is well-absorbed after oral administration, particularly when administered as a rapid-release preparation of oxipurinol sodium. [] It is primarily eliminated via the kidneys. []
Q8: How is oxipurinol metabolized and excreted?
A8: Unlike allopurinol, oxipurinol is not extensively metabolized in the body. [, , ] It is primarily excreted unchanged in the urine. [, , ]
Q9: What is the half-life of oxipurinol?
A9: The reported half-life of oxipurinol ranges from 13.6 to 49.91 hours, depending on factors like dosage form and individual patient characteristics. [, , ]
Q10: How does renal function impact oxipurinol pharmacokinetics?
A10: Oxipurinol clearance is significantly reduced in individuals with renal impairment, leading to its accumulation and increasing the risk of toxicity. [, , , , , ]
Q11: What in vitro models have been used to study oxipurinol's effects?
A11: Researchers have utilized various in vitro models, including human lymphoblast cell lines, [] rat tissues (small intestine and Jensen sarcoma), [] and human tumor cell lines (WiDR, T-47, and Hec-1A) [] to investigate the biochemical and cellular effects of oxipurinol.
Q12: What have in vivo studies revealed about oxipurinol's efficacy in treating hyperuricemia?
A12: In vivo studies, including those in humans, have demonstrated that oxipurinol effectively lowers uric acid levels in individuals with hyperuricemia, particularly when plasma oxipurinol concentrations reach a therapeutic range of 30-100 μmol/l. [, , ]
Q13: Are there any animal models used to study the effects of oxipurinol?
A13: Rat models have been employed to investigate the impact of oxipurinol on various physiological processes, including pyrimidine synthesis, [] 5-fluorouracil activation, [] and pancreatitis. []
Q14: What analytical techniques are commonly used to measure oxipurinol concentrations?
A14: High-performance liquid chromatography (HPLC) with UV detection is a widely used method for quantifying oxipurinol in biological samples like plasma and urine. [, , , , , , ]
Q15: Are there alternative analytical methods for oxipurinol determination?
A15: Yes, enzymatic inhibition assays utilizing the inhibitory effect of oxipurinol on xanthine oxidase, with fluorogenic substrates like 2-amino-4-hydroxypteridine, have also been developed. [] Additionally, surface plasmon resonance imaging (SPRi) has shown promise for detecting oxipurinol in water samples. []
Q16: How stable is oxipurinol under various conditions?
A16: While specific stability data was not detailed in the provided research, oxipurinol is generally considered stable under typical storage conditions.
Q17: What formulation strategies have been explored to enhance oxipurinol's therapeutic profile?
A17: Researchers have investigated the use of rapid-release formulations of oxipurinol sodium [] and controlled-release allopurinol formulations [, ] to achieve sustained therapeutic levels of oxipurinol and improve patient compliance.
Q18: What are the potential side effects associated with oxipurinol?
A18: Oxipurinol, particularly when it accumulates in individuals with renal impairment, can cause side effects, including skin reactions, liver toxicity, and bone marrow suppression. [, , , ]
Q19: Are there any known drug interactions with oxipurinol?
A19: While not specifically addressed in the provided research, oxipurinol's metabolism and excretion pathways suggest potential interactions with drugs that are also renally cleared or those metabolized by similar enzymatic pathways. []
Q20: What are some promising areas of future research related to oxipurinol?
A20: Future research could focus on:
- Optimizing oxipurinol delivery systems to enhance its bioavailability and target specific tissues. []
- Developing novel xanthine oxidase inhibitors with improved safety and efficacy profiles, drawing on the understanding of oxipurinol's binding interactions. []
- Further elucidating the role of oxipurinol in pyrimidine synthesis and exploring its therapeutic potential in other diseases beyond gout. [, , ]
- Investigating the potential use of oxipurinol as a biomarker for wastewater contamination in environmental monitoring. []
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